molecular formula C16H14N4OS B5607940 N-(4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No. B5607940
M. Wt: 310.4 g/mol
InChI Key: AFODEXXZHGXJOI-UHFFFAOYSA-N
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Description

“N-(4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide” is a compound that belongs to a class of chemicals characterized by the presence of a pyridinyl group, a thiazolyl group, and an acetamide moiety. The interest in such compounds typically revolves around their potential chemical properties and reactions, molecular structure, and physical and chemical properties.

Synthesis Analysis

The synthesis of related N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole has been explored starting from 2-chloronicotinonitrile. The structures of the target compounds were confirmed by NMR, IR, and MS, indicating a methodology that could potentially be adapted for the synthesis of the compound (Zhou Bing-se, 2013).

Molecular Structure Analysis

Studies on similar compounds, such as various acetamide derivatives, have shown that molecular structure can significantly influence the compound's physical and chemical properties. For instance, the molecular structure analysis using techniques like X-ray diffraction has provided insights into the crystalline structure and intermolecular interactions of related compounds (Ö. Ekici et al., 2020).

Chemical Reactions and Properties

Chemical reactions and properties of acetamide compounds often involve interactions with DNA bases and demonstrate various bioactivities due to their structural components. For example, a study on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide showed electrophilic nature and interactions with DNA bases, highlighting potential chemical reactivity paths (Ö. Ekici et al., 2020).

Physical Properties Analysis

The physical properties of compounds like “this compound” can be inferred from related structures, which exhibit specific crystalline forms and stability influenced by their molecular geometry and intermolecular forces. These properties are crucial for understanding the compound's behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties of such compounds are characterized by their reactivity, bonding, and interactions with other molecules. The detailed study of N-benzyl-substituted acetamide derivatives has shed light on their Src kinase inhibitory and anticancer activities, suggesting that the functional groups in “this compound” could confer similar chemical behaviors (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11(21)18-12-5-7-13(8-6-12)19-16-20-15(10-22-16)14-4-2-3-9-17-14/h2-10H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFODEXXZHGXJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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